molecular formula C17H20N4O3 B569116 N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester CAS No. 1369510-38-2

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester

Cat. No.: B569116
CAS No.: 1369510-38-2
M. Wt: 328.4 g/mol
InChI Key: WDFFNQYWFRNWGF-UHFFFAOYSA-N
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Description

“N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester” is a complex organic compound . It is related to 3-Amino-4-methylamino-benzoic acid , which is a molecule with a molecular formula of C8H10N2O2 . The average mass of this molecule is 166.177 Da .


Molecular Structure Analysis

The molecular structure of the related compound, 3-Amino-4-methylamino-benzoic acid, includes 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 75 Å .


Physical and Chemical Properties Analysis

The related compound, 3-Amino-4-methylamino-benzoic acid, has a density of 1.3±0.1 g/cm³, a boiling point of 386.0±37.0 °C at 760 mmHg, and a flash point of 187.3±26.5 °C .

Scientific Research Applications

Synthetic Applications

N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester is a compound that plays a significant role in the field of synthetic chemistry. It has been utilized in various chemical syntheses and reactions, contributing to the development of new methodologies and compounds.

  • Improved Synthesis and Resolution :

    • The compound has been involved in the improved synthesis and resolution of β-(3-pyridyl)-DL-α-alanine, where its hydrochloride form was synthesized from 3-pyridinecarboxyaldehyde. This process involved steps like azlactone hydrolysis and hydrogenation, culminating in the effective resolution of the methyl ester with subtilisin (Folkers, Kubiak, & Stȩpiński, 2009).
  • Hantzsch Cyclocondensation :

    • The compound has been employed in the multicomponent Hantzsch cyclocondensation as a route to highly functionalized 2- and 4-dihydropyridylalanines. This approach provides an improved and efficient entry to these compounds and their corresponding N-oxide derivatives, highlighting its versatility in creating complex molecular structures (Dondoni, Massi, Minghini, & Bertolasi, 2004).
  • N-Ortho-Ferrocenyl Benzoyl Amino Acid Esters Synthesis :

    • This compound has also been used in the synthesis of N-ortho-ferrocenyl benzoyl amino acid esters. This synthesis involved the coupling of ortho-ferrocenyl benzoic acid with amino acid ethyl esters, leading to compounds characterized by NMR spectroscopic techniques and mass spectrometry. The structural characterization of these compounds provides valuable insights into their chemical properties and potential applications (Savage et al., 2006).

Methodological Advancements

The compound has been instrumental in methodological advancements, contributing to the development of novel synthetic techniques and improving existing ones.

  • Oxathiaphospholane Methodology :

    • The oxathiaphospholane methodology was applied for the synthesis of N- and O-phosphorothioylated amino acids. This method showcases the compound's role in facilitating efficient synthesis and providing high yields in reactions involving amino acid methyl esters (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).
  • Semi-rigid N-Para-Ferrocenyl(Benzoyl)amino-Acid Esters Synthesis :

    • The compound was used in the synthesis of semi-rigid N-para-ferrocenyl(benzoyl)amino-acid esters. This process involved the coupling of para-(ferrocenyl)benzoic acid with amino-acid esters, demonstrating its utility in creating compounds with potential applications in biomaterials (Savage et al., 2002).

Chemical Characterization and Studies

This compound's role extends beyond synthesis, contributing to the chemical characterization and studies of various compounds.

  • Pyrenylamino Acids Synthesis :
    • It has been involved in the synthesis of pyrenylamino acids, demonstrating its role in creating compounds with unique photophysical and electrochemical properties. This involvement underscores its significance in the field of material science and photophysical studies (Abreu et al., 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester involves the reaction of 3-amino-4-(methylamino)benzoic acid with 2-pyridinecarboxylic acid, followed by esterification with methanol and beta-alanine. The final product is obtained by purification and isolation.", "Starting Materials": [ "3-amino-4-(methylamino)benzoic acid", "2-pyridinecarboxylic acid", "methanol", "beta-alanine" ], "Reaction": [ "Step 1: React 3-amino-4-(methylamino)benzoic acid with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine.", "Step 2: Esterify the product obtained in step 1 with methanol in the presence of a catalyst such as sulfuric acid to form N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine methyl ester.", "Step 3: React the product obtained in step 2 with beta-alanine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form the final product N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine methyl ester.", "Step 4: Purify and isolate the final product by techniques such as column chromatography and recrystallization." ] }

CAS No.

1369510-38-2

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C17H20N4O3/c1-19-14-7-6-12(11-13(14)18)17(23)21(10-8-16(22)24-2)15-5-3-4-9-20-15/h3-7,9,11,19H,8,10,18H2,1-2H3

InChI Key

WDFFNQYWFRNWGF-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N

Origin of Product

United States

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